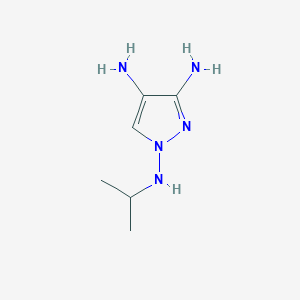

N1-Isopropyl-1H-pyrazole-1,3,4-triamine

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole derivatives are a cornerstone of modern chemical research, demonstrating remarkable versatility and a broad spectrum of applications. nih.govchim.it These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are fundamental scaffolds in medicinal chemistry, materials science, and agrochemicals. nih.govchim.it The unique structural and electronic properties of the pyrazole ring allow for a wide range of chemical modifications, leading to a diverse array of derivatives with tailored functionalities. nih.gov In the pharmaceutical industry, pyrazole-containing compounds have been successfully developed as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. chim.itnih.gov Furthermore, their utility extends to the development of dyes, fluorescent substances, and agrochemicals, highlighting their economic and scientific importance. nih.gov

Historical and Current Perspectives on Polysubstituted Pyrazoles

The study of pyrazoles dates back to the late 19th century, with Ludwig Knorr's synthesis of substituted pyrazoles in 1883 marking a significant milestone. nih.gov Early research primarily focused on the fundamental synthesis and reactivity of the pyrazole core. nih.gov A common and enduring method for creating polysubstituted pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. bldpharm.com

In recent decades, research into polysubstituted pyrazoles has intensified, driven by the quest for novel compounds with enhanced biological activities and material properties. Modern synthetic methodologies, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, have enabled the efficient and regioselective synthesis of complex pyrazole structures. researchgate.net These advanced techniques provide access to a vast chemical space, facilitating the exploration of structure-activity relationships and the development of highly functionalized pyrazole derivatives. nih.gov The ongoing exploration of polysubstituted pyrazoles continues to yield compounds with significant potential in various scientific and technological fields. mdpi.com

Classification and Structural Diversity of Pyrazole Amines

Pyrazole amines, characterized by the presence of one or more amino groups on the pyrazole ring, represent a crucial subclass of pyrazole derivatives. The position of the amino substituent(s) on the pyrazole nucleus gives rise to distinct isomers with differing chemical and biological properties. evitachem.com The primary classifications are 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles. evitachem.com

The structural diversity of pyrazole amines is further expanded by substitution at the N1 position and the potential for multiple amino groups, leading to di- and tri-aminopyrazoles. For instance, compounds such as 1-isopropyl-1H-pyrazol-3-amine and 4-amino-1-isopropyl-1H-pyrazole are known examples of mono-amino substituted pyrazoles with an isopropyl group at the N1 position. bldpharm.comchemicalbook.com The presence of multiple amino groups, as would be found in a pyrazole-triamine, introduces additional complexity and potential for diverse chemical interactions. The sulfate (B86663) salt of N-isopropyl 4,5-diamino pyrazole has been documented, indicating the existence of N1-isopropyl substituted diaminopyrazoles. thegoodscentscompany.com

The amino groups in these compounds can act as key pharmacophores, hydrogen bond donors/acceptors, and sites for further chemical modification, making them valuable building blocks in drug discovery and materials science. evitachem.com

Positioning of N1-Isopropyl-1H-pyrazole-1,3,4-triamine within Advanced Heterocyclic Chemistry Studies

The potential properties and reactivity of this compound can be inferred from its constituent parts. The N1-isopropyl group provides steric bulk and lipophilicity, which can influence the molecule's solubility and biological interactions. The three amino groups at positions 1, 3, and 4 would significantly increase the compound's basicity and potential for hydrogen bonding. These amino groups could also serve as reactive handles for the synthesis of more complex fused heterocyclic systems or for coordination with metal ions.

The study of such a molecule would contribute to a deeper understanding of the structure-property relationships in polysubstituted pyrazoles. Research into its synthesis, spectroscopic characterization, and reactivity would be a valuable addition to the field of heterocyclic chemistry, potentially leading to the discovery of new compounds with interesting biological or material properties.

Below is a table of related N1-isopropyl-pyrazole amines and their known data, which can provide a comparative basis for the hypothetical properties of this compound.

| Compound Name | CAS Number | Molecular Formula | Notes |

| 1-Isopropyl-1H-pyrazol-3-amine | 857267-04-0 | C6H11N3 | A known mono-amino substituted pyrazole. bldpharm.com |

| 4-Amino-1-isopropyl-1H-pyrazole | 97421-16-4 | C6H11N3 | An isomeric mono-amino substituted pyrazole. chemicalbook.com |

| N-isopropyl 4,5-diamino pyrazole sulfate | 173994-78-0 | C6H14N4O4S | A known di-amino substituted pyrazole, indicating the feasibility of multiple amino substitutions on an N1-isopropyl pyrazole ring. thegoodscentscompany.com |

| 1-Isopropyl-1H-pyrazole-3,4-diamine hydrochloride | 1431964-66-7 | Not specified | A known di-amino substituted pyrazole, available as a hydrochloride salt. bldpharm.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H13N5 |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

1-N-propan-2-ylpyrazole-1,3,4-triamine |

InChI |

InChI=1S/C6H13N5/c1-4(2)9-11-3-5(7)6(8)10-11/h3-4,9H,7H2,1-2H3,(H2,8,10) |

InChI Key |

VRVZLHVILLEUCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NN1C=C(C(=N1)N)N |

Origin of Product |

United States |

Synthetic Methodologies for N1 Isopropyl 1h Pyrazole 1,3,4 Triamine and Analogous Amino Pyrazoles

Retrosynthetic Strategies for N1-Isopropyl-1H-pyrazole-1,3,4-triamine

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic pathways. The primary disconnections involve the formation of the pyrazole (B372694) ring and the introduction of the amino and isopropyl groups.

One common strategy involves the disconnection of the pyrazole ring itself, often leading back to a 1,3-dicarbonyl compound or an equivalent synthon and an isopropylhydrazine. The amino groups at positions 3 and 4 could be introduced either before or after the ring formation. For instance, a key intermediate could be a suitably substituted β-ketonitrile or a malononitrile (B47326) derivative which, upon reaction with isopropylhydrazine, would form the pyrazole core with one or two amino groups already in place.

Alternatively, the C-N bonds of the amino groups can be disconnected, suggesting late-stage functionalization of a pre-formed N1-isopropylpyrazole core. This approach would rely on robust methods for direct amination or the reduction of nitro precursors. The N1-isopropyl bond can also be disconnected, pointing towards the alkylation of a 1H-pyrazole-3,4-diamine or a protected analogue as a final step. The feasibility of each approach is highly dependent on the regioselectivity of the reactions involved.

Approaches for Regioselective N-Alkylation of Pyrazoles with Isopropyl Moieties

Achieving regioselective N-alkylation of pyrazoles is a well-documented challenge due to the presence of two reactive nitrogen atoms in the pyrazole ring, which can lead to a mixture of N1 and N2 isomers.

Several methods have been developed to control the regioselectivity of this transformation. One approach involves the use of bulky alkylating agents or specific reaction conditions that favor the formation of the less sterically hindered N1-isomer. For instance, the Mitsunobu reaction has been successfully employed for the N-alkylation of pyrazoles with primary and secondary alcohols, offering a pathway to N-alkylated pyrazoles. researchgate.net Another strategy relies on catalyst-controlled alkylation. For example, engineered enzymes have been shown to catalyze the N-alkylation of pyrazoles with simple haloalkanes with high regioselectivity (>99%). nih.gov

Acid-catalyzed N-alkylation using trichloroacetimidates as electrophiles has also been reported as an effective method for preparing N-alkyl pyrazoles. mdpi.com Furthermore, catalyst-free Michael addition reactions have been designed for the regioselective N1-alkylation of 1H-pyrazoles, yielding di-, tri-, and tetra-substituted pyrazoles. semanticscholar.orgconsensus.app The choice of method often depends on the substitution pattern of the pyrazole ring and the nature of the isopropyl source. A one-pot addition–decyclisation–cyclocondensation process starting from N-alkyl-substituted phthalimides has also been shown to produce N-alkylated pyrazoles, including those with isopropyl substituents. rsc.org

Methodologies for Introducing Multiple Amino Functional Groups on the Pyrazole Ring System

The introduction of multiple amino groups onto a pyrazole ring can be achieved through various synthetic routes, each with its own advantages and limitations.

Direct Amination Protocols

Direct amination of the pyrazole ring is a challenging but attractive approach as it offers a more direct route to aminopyrazoles. While direct C-H amination of pyrazoles is not as common, methods for the amination of pre-functionalized pyrazoles are more established. For example, Buchwald-Hartwig amination can be used to couple amines with halopyrazoles. Another approach involves the reaction of pyrazole derivatives with electrophilic amination reagents. nih.govacs.org The synthesis of 5-aminopyrazoles has been achieved through the condensation of β-ketonitriles with hydrazines, representing a versatile method. nih.govchim.it

Reduction of Nitrated Pyrazole Precursors

A widely used and reliable method for the synthesis of aminopyrazoles is the reduction of nitropyrazole precursors. The nitration of pyrazoles can be achieved using standard nitrating agents, and the position of nitration is influenced by the substituents already present on the ring. Once the nitropyrazole is obtained, the nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or metal-based reductions (e.g., with SnCl2 or Fe/HCl). researchgate.netnih.gov This two-step sequence allows for the regioselective introduction of amino groups. For example, commercially available 4-nitropyrazole can undergo a Mitsunobu reaction followed by hydrogenation to yield 1-alkyl-4-aminopyrazoles. researchgate.net

Multi-component Reaction Strategies for Pyrazole Triamine Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyrazoles, including those with multiple amino groups. mdpi.comnih.gov These reactions allow for the construction of complex molecules in a single step from three or more starting materials. For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl has been developed for the synthesis of 1-H-pyrazole derivatives. longdom.org Four-component reactions involving (hetero)aromatic aldehydes, hydrazine (B178648) hydrate, β-ketoesters, and enolizable active methylene (B1212753) compounds can yield highly functionalized pyrano[2,3-c]pyrazoles. mdpi.com The synthesis of pyrazoles from malononitrile, aldehydes, and hydrazines is another example of a three-component approach. nih.govbeilstein-journals.org While direct synthesis of a triamine via an MCR might be complex, these methods can provide pyrazole cores with multiple functional groups that can be subsequently converted to amines.

Annulation and Cycloaddition Routes to Fused Pyrazole Systems with Amine Functionality

Annulation and cycloaddition reactions provide powerful tools for the construction of fused pyrazole systems, which can subsequently be modified to introduce amino groups. The 5-aminopyrazole moiety is a versatile building block for the synthesis of various fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govnih.gov For example, the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles is a common strategy. nih.gov

Furthermore, [3+2] annulation reactions, for instance between hydrazones and cyclic enones, can lead to fused pyrazoles. researchgate.net These fused systems can then be subjected to further functionalization to introduce the desired amino groups. The degree of unsaturation and electronic characteristics of the fused ring can influence the regioselectivity of subsequent reactions like Ullmann and acylation reactions. rsc.org

Control of Regioselectivity and Stereoselectivity in Polysubstituted Pyrazole Syntheses

Several factors influence the regiochemical outcome of pyrazole synthesis, including the electronic and steric properties of the substituents on the starting materials, as well as the reaction conditions (e.g., solvent, temperature, and catalyst). For instance, the reaction of unsymmetrical 1,3-diketones with methylhydrazine typically produces mixtures of N-methylpyrazoles. acs.org However, it has been demonstrated that the choice of solvent can dramatically influence the regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been shown to significantly enhance the formation of one regioisomer over the other. acs.org

Modern synthetic methods have been developed to provide greater regiochemical control. These include:

1,3-Dipolar Cycloadditions: The [3+2] cycloaddition of a 1,3-dipole with an alkene or alkyne is a powerful tool for pyrazole synthesis. nih.gov A novel base-mediated [3+2] cycloaddition using 2-alkynyl-1,3-dithianes and sydnones provides polysubstituted pyrazoles with excellent regioselectivity under mild conditions. acs.org This method benefits from broad functional group tolerance and the unique reactivity of the dithianyl group, which allows for further derivatization. acs.org

Reaction of Hydrazones with Nitroolefins: A regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles can be achieved by reacting N-arylhydrazones with nitroolefins. thieme-connect.com The reaction conditions, particularly the choice of alcohol as a solvent and the use of acid additives, are crucial for success. This method is proposed to proceed via the tautomerization of the hydrazone to an azomethine imine, followed by a 1,3-dipolar cycloaddition. thieme-connect.com

Regioselective Metalations: Fully functionalized pyrazoles can be prepared through successive regioselective metalations using specific magnesium and lithium chloride complexes (TMPMgCl·LiCl and TMP₂Mg·2LiCl). nih.gov This allows for the controlled introduction of various electrophiles at specific positions on the pyrazole ring. nih.gov

Stepwise Synthesis: A stepwise approach can be employed to ensure regiochemical fidelity. For example, the synthesis of tetra-substituted phenylaminopyrazoles can be controlled by first condensing ethyl cyanoacetate (B8463686) with phenyl isothiocyanate, followed by S-methylation and subsequent cyclization with a substituted hydrazine. nih.gov This avoids the isomeric mixtures that can result from a one-pot reaction. nih.gov

Stereoselectivity is generally less of a concern for the aromatic pyrazole ring itself. However, it becomes relevant during the synthesis of non-aromatic pyrazoline intermediates, which are subsequently oxidized to pyrazoles. The lack of stereocontrol observed in some cycloaddition reactions suggests a stepwise mechanistic pathway rather than a concerted one. thieme-connect.com

Table 1: Comparison of Regioselective Synthetic Methods for Polysubstituted Pyrazoles

| Method | Starting Materials | Key Conditions/Reagents | Key Advantage | Reference |

|---|---|---|---|---|

| Modified Knorr Synthesis | 1,3-Diketone + Unsymmetrical Hydrazine | Fluorinated alcohol solvents (TFE, HFIP) | Dramatically increased regioselectivity compared to traditional solvents. | acs.org |

| [3+2] Cycloaddition | 2-Alkynyl-1,3-dithianes + Sydnones | Base-mediated, mild conditions | Excellent regioselectivity and broad functional group tolerance. | acs.org |

| Hydrazone/Nitroolefin Reaction | N-Arylhydrazones + Nitroolefins | Alcohol solvents (e.g., ethylene (B1197577) glycol), acid additives | Good regiocontrol, readily available starting materials. | thieme-connect.com |

| Regioselective Metalation | Substituted Pyrazole | TMPMgCl·LiCl, TMP₂Mg·2LiCl | Precise, stepwise functionalization of the pyrazole ring. | nih.gov |

| Stepwise Condensation | Active methylene reagent, Isothiocyanate, Substituted Hydrazine | Stepwise protocol involving a N,S-thioketal intermediate | Unambiguous control of substituent placement, avoiding isomeric mixtures. | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Routes for Amino-pyrazoles

The increasing emphasis on environmental sustainability in chemical manufacturing has driven the development of green synthetic strategies for heterocyclic compounds, including amino-pyrazoles. nih.gov These methods aim to reduce or eliminate hazardous substances, minimize waste, improve energy efficiency, and utilize renewable resources, aligning with the twelve principles of green chemistry. jetir.orgnih.gov

Key sustainable approaches for the synthesis of amino-pyrazoles include:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. This high atom economy is a core principle of green chemistry. The synthesis of azo-linked 5-amino-pyrazole-4-carbonitriles has been achieved via a three-component mechanochemical reaction of aldehydes, malononitrile, and phenylhydrazine. nih.gov Similarly, other MCRs have been developed for synthesizing highly substituted pyrazoles, minimizing waste and operational steps. tandfonline.com

Use of Green Catalysts: The development of environmentally benign and recyclable catalysts is a cornerstone of green synthesis.

Magnetically Separable Catalysts: Fe₃O₄@SiO₂@Tannic acid, a novel, inexpensive, and reusable magnetic nanoparticle catalyst, has been successfully used for the mechanochemical synthesis of 5-amino-pyrazole derivatives. nih.gov The catalyst can be easily recovered using an external magnet and reused for multiple cycles with minimal loss of activity. nih.gov

Amino Acid Catalysis: Simple amino acids, such as glycine, can serve as efficient, biodegradable, and eco-friendly catalysts. Glycine has been used to catalyze the Knoevenagel condensation for the synthesis of pyrazole acryloyl analogues at room temperature. researchgate.net

Simple Inorganic Salts: Common and non-toxic salts like ammonium (B1175870) chloride have been employed as green catalysts for the Knorr pyrazole synthesis, offering a safer alternative to traditional acid catalysts. jetir.org

Eco-Friendly Solvents and Solvent-Free Conditions: A major goal of green chemistry is to reduce the reliance on volatile and toxic organic solvents.

Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, availability, and safety. An efficient one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been reported using an alumina–silica-supported MnO₂ catalyst in water. tandfonline.com

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) or under mechanochemical (grinding) conditions can significantly reduce waste and simplify product work-up. nih.govresearchgate.net

Alternative Energy Sources: Utilizing renewable or more efficient energy sources like microwave irradiation or ultrasound can accelerate reaction times and reduce energy consumption compared to conventional heating. tandfonline.com

These green methodologies not only provide more sustainable pathways to valuable amino-pyrazole scaffolds but also often offer advantages in terms of efficiency, operational simplicity, and cost-effectiveness. nih.gov

Table 2: Examples of Green Synthetic Routes for Amino-pyrazoles and Derivatives

| Methodology | Catalyst/Solvent System | Key Green Principle(s) Demonstrated | Reference |

|---|---|---|---|

| Three-component mechanochemical reaction | Fe₃O₄@SiO₂@Tannic acid (magnetic catalyst), Solvent-free | Reusable catalyst, Solvent-free conditions, High atom economy (MCR). | nih.gov |

| Knorr Pyrazole Synthesis | Ammonium Chloride, Ethanol | Use of a safer, greener catalyst. | jetir.org |

| One-pot three-component synthesis | Alumina–silica-supported MnO₂, Water | Use of water as a green solvent, Recyclable catalyst, High atom economy (MCR). | tandfonline.com |

| Knoevenagel Condensation | Glycine, DMSO | Use of a biodegradable, non-toxic amino acid catalyst. | researchgate.net |

| One-pot Cyclocondensation/C-H Selenylation | Oxone®, CH₃COOH | Metal-free catalysis, One-pot synthesis (reduced waste). | scielo.br |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the hydrogen and carbon skeletons.

The ¹H NMR spectrum of N1-Isopropyl-1H-pyrazole-1,3,4-triamine provides critical information regarding the number, environment, and connectivity of protons. The expected chemical shifts (δ) are reported in parts per million (ppm).

A key feature is the signal for the C5-H proton of the pyrazole (B372694) ring, which is anticipated to appear as a singlet, reflecting its isolation from neighboring protons. The isopropyl group attached to the N1 position will exhibit a characteristic septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The protons of the amino groups (NH₂) at the C3 and C4 positions, as well as the amino group at the N1-linked amine, are expected to appear as broad singlets due to quadrupole broadening and potential chemical exchange.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C5-H | 7.5 - 7.8 | s (singlet) | - |

| N-CH(CH₃)₂ | 4.2 - 4.5 | sept (septet) | ~7.0 |

| N-CH(CH₃ )₂ | 1.3 - 1.5 | d (doublet) | ~7.0 |

| C3-NH₂ | 5.0 - 5.5 | br s (broad singlet) | - |

| C4-NH₂ | 4.5 - 5.0 | br s (broad singlet) | - |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon atoms and information about their chemical environment.

The pyrazole ring carbons (C3, C4, and C5) are expected to resonate in the aromatic region of the spectrum. The C3 and C4 carbons, being attached to amino groups, will show distinct chemical shifts influenced by the electron-donating nature of the nitrogen atoms. The isopropyl group carbons will appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | 150 - 155 |

| C4 | 125 - 130 |

| C5 | 135 - 140 |

| C H(CH₃)₂ | 50 - 55 |

Two-dimensional NMR experiments are instrumental in confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the isopropyl methine proton and the methyl protons, showing a clear cross-peak between their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For instance, the C5-H proton signal would correlate with the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the isopropyl methine proton to the C5 and potentially C3 carbons of the pyrazole ring, as well as to the methyl carbons. The C5-H proton would show a correlation to the C3 and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A significant NOE would be expected between the isopropyl methine proton and the C5-H proton, confirming the N1-substitution pattern.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound (C₆H₁₃N₅), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimental value, with a very low margin of error.

In tandem mass spectrometry, the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation of this compound would likely proceed through several key pathways:

Loss of the isopropyl group: A primary fragmentation would be the cleavage of the N-isopropyl bond, resulting in a prominent fragment ion corresponding to the [M - C₃H₇]⁺ species.

Loss of ammonia (B1221849): The amino groups at positions C3 and C4 could be lost as ammonia (NH₃) molecules.

Ring fragmentation: The pyrazole ring itself can undergo cleavage, leading to a series of smaller fragment ions characteristic of the pyrazole core structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Content could not be generated due to a lack of specific experimental data.

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

Content could not be generated due to a lack of specific crystallographic data.

Content could not be generated due to a lack of specific crystallographic data.

Content could not be generated due to a lack of specific crystallographic data.

UV-Visible Spectroscopy for Electronic Transition Characterization

Content could not be generated due to a lack of specific experimental data.

Theoretical and Computational Investigations of N1 Isopropyl 1h Pyrazole 1,3,4 Triamine

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the intricacies of molecular systems. For N1-Isopropyl-1H-pyrazole-1,3,4-triamine, DFT calculations, particularly at levels like B3LYP with a 6-311++G(d,p) basis set, are instrumental in elucidating its fundamental electronic characteristics. ias.ac.inresearchgate.netresearchgate.net

Determination of Electronic Structure and Charge Distribution

The electronic structure of this compound is fundamentally shaped by the pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, and the influence of its substituents: an isopropyl group at the N1 position and three amino groups at positions 3, 4, and 5. The amino groups, being strong electron-donating groups, significantly impact the electron density distribution across the pyrazole ring. This leads to an increase in the electron density on the ring, affecting its aromaticity and the reactivity of the individual atoms.

Mulliken atomic charge calculations, a common output of DFT studies, would likely show a significant negative charge accumulation on the nitrogen atoms of the pyrazole ring and the amino groups, while the carbon atoms and the hydrogen atoms would exhibit positive charges. The isopropyl group, being an alkyl group, acts as a weak electron-donating group through an inductive effect.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Insights

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the presence of multiple amino groups is expected to raise the energy of the HOMO, making the molecule a better electron donor. The LUMO energy might also be influenced, but to a lesser extent. Consequently, the HOMO-LUMO gap for this compound is anticipated to be relatively small, suggesting a higher propensity for chemical reactions, particularly electrophilic attacks.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Pyrazoles (Note: These are representative values from studies on substituted pyrazoles and are intended to provide an estimated range for this compound.)

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| B3LYP | 6-311++G(d,p) | -5.5 to -6.5 | -0.5 to -1.5 | 4.0 to 5.0 |

| MP2 | 6-311++G(d,p) | -5.8 to -6.8 | -0.3 to -1.3 | 4.5 to 5.5 |

Mapping of Electrostatic Potential Surfaces (EPS)

Electrostatic potential surfaces (EPS) provide a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the EPS map would likely show areas of high negative potential around the nitrogen atoms of the pyrazole ring and the amino groups, indicating their nucleophilic character and suitability for electrophilic attack. Conversely, the hydrogen atoms of the amino groups and the isopropyl group would exhibit positive potential, marking them as potential sites for nucleophilic interaction.

Tautomerism and Isomerism Studies in Pyrazole Triamine Systems

Tautomerism is a significant phenomenon in pyrazole chemistry, involving the migration of a proton between different positions on the ring and its substituents. nih.gov In pyrazole triamine systems, both annular (ring) and side-chain (substituent) tautomerism are possible.

Computational Modeling of Annular and Side-Chain Tautomeric Forms

Computational modeling using DFT can predict the relative stabilities of different tautomers. For this compound, several tautomeric forms can be envisioned:

Annular Tautomerism: While the N1 position is substituted with an isopropyl group, proton migration can still occur between the other nitrogen and the amino groups. However, the most significant tautomerism in unsubstituted or N-H pyrazoles involves the movement of a proton between the two ring nitrogens. nih.gov With the N1 position blocked, this specific type of annular tautomerism is prevented.

Side-Chain Tautomerism (Amino-Imino): The amino groups can undergo tautomerization to form imino groups. For instance, the 3-amino group could tautomerize to a 3-imino form, with the proton moving to one of the ring nitrogens. The relative stability of these amino and imino tautomers is highly dependent on the electronic environment and solvent effects. researchgate.net Generally, for aminopyrazoles, the amino tautomer is found to be more stable. researchgate.net

Energetic Landscape of Proton Transfer Processes

The interconversion between tautomers occurs via proton transfer, which can be either an intramolecular or an intermolecular process. Computational studies can map the energetic landscape of these proton transfer pathways, identifying the transition states and calculating the activation energies. ias.ac.inresearchgate.net

For pyrazole derivatives, direct intramolecular proton transfer generally has a high activation energy. ias.ac.inresearchgate.net However, the process can be facilitated by solvent molecules, such as water or ammonia (B1221849), which act as a proton shuttle, significantly lowering the activation barrier. ias.ac.inresearchgate.net In the case of this compound, proton transfer between the amino groups and the ring nitrogens would likely follow a solvent-assisted mechanism in protic solvents.

Table 2: Representative Activation Energies for Proton Transfer in Substituted Pyrazoles (Note: These are generalized values from studies on pyrazole derivatives and provide an estimate for the energetic barriers in this compound.)

| Proton Transfer Mechanism | Computational Level | Activation Energy (kcal/mol) |

| Unassisted Intramolecular | B3LYP/6-311++G(d,p) | 45 - 55 |

| Water-Assisted | MP2/6-311++G(d,p) | 25 - 35 |

| Ammonia-Assisted | MP2/6-311++G(d,p) | 17 - 23 |

Influence of Substituents and Environmental Factors on Tautomeric Equilibria

The pyrazole ring is subject to annular tautomerism, and the position of the mobile proton is significantly influenced by the nature and position of its substituents, as well as the surrounding environment. nih.govmdpi.com For this compound, several tautomeric forms are conceivable, primarily involving the migration of a proton between the nitrogen atoms of the pyrazole ring and the exocyclic amino groups.

Computational studies on substituted pyrazoles have demonstrated that the presence of amino groups can lead to a complex tautomeric landscape. nih.gov The relative energies of these tautomers can be calculated using quantum mechanical methods, such as Density Functional Theory (DFT), to predict the most stable form in the gas phase and in different solvents. The isopropyl group at the N1 position, being an electron-donating group, influences the electron density of the pyrazole ring and, consequently, the proton affinity of the nitrogen atoms.

The tautomeric equilibrium is also highly sensitive to environmental factors, particularly the polarity of the solvent. mdpi.com In nonpolar solvents, intramolecular hydrogen bonds may play a significant role in stabilizing certain tautomers. Conversely, in polar protic solvents, intermolecular hydrogen bonds with solvent molecules can dominate, shifting the equilibrium towards tautomers with greater solvent accessibility.

To illustrate the potential influence of the solvent on the tautomeric equilibrium of this compound, a hypothetical data table based on computational studies of similar aminopyrazole systems is presented below. The table shows the calculated relative energies (in kcal/mol) of two potential tautomers in different solvent environments.

| Tautomer | Gas Phase (Relative Energy, kcal/mol) | Toluene (Relative Energy, kcal/mol) | Water (Relative Energy, kcal/mol) |

| Tautomer A (1H-form) | 0.00 | 0.00 | 0.00 |

| Tautomer B (3H-form) | +2.5 | +1.8 | -0.5 |

This is a hypothetical table based on general principles of tautomerism in aminopyrazoles and is intended for illustrative purposes.

Conformational Analysis of the Isopropyl Group and Amino Substituents

Isopropyl Group Rotation: The rotation of the isopropyl group around the N1-C(isopropyl) bond is subject to a rotational energy barrier. Computational studies on N-isopropyl substituted heterocycles have shown that these barriers are typically in the range of 2-5 kcal/mol. The preferred conformation will seek to minimize steric hindrance between the methyl groups of the isopropyl substituent and the adjacent atoms of the pyrazole ring.

A hypothetical representation of the rotational energy profile for the isopropyl group is provided in the table below, showing the relative energy as a function of the dihedral angle.

| Dihedral Angle (H-C-N1-C5, degrees) | Relative Energy (kcal/mol) |

| 0 | 3.5 |

| 60 | 0.0 |

| 120 | 3.5 |

| 180 | 0.5 |

| 240 | 3.5 |

| 300 | 0.0 |

This is a hypothetical table based on typical rotational barriers for isopropyl groups attached to nitrogen heterocycles and is for illustrative purposes.

Reaction Mechanism Studies through Computational Approaches

Identification of Transition States and Reaction Pathways

For a given reaction of this compound, such as an electrophilic substitution or a functionalization of the amino groups, computational methods can be employed to locate the transition state structure. ucsb.eduims.ac.jp A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to find these structures. Once located, a frequency calculation is performed to confirm that the structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Elucidation of Reaction Energetics and Kinetics

A hypothetical data table for a proposed reaction involving this compound is shown below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -10.0 |

This is a hypothetical table for illustrative purposes.

Simulation of Solvent Effects on Chemical Transformations

Solvent can have a profound effect on reaction rates and mechanisms. Computational models can simulate these effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. These simulations can reveal how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby altering the reaction's energetic profile. For example, polar solvents might preferentially stabilize a polar transition state, thus accelerating the reaction.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. uomustansiriyah.edu.iqnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time.

For this compound in a solvent, an MD simulation can reveal:

Conformational Dynamics: The simulation can show how the isopropyl and amino groups rotate and flex over time, providing a more realistic picture of the molecule's dynamic structure than static calculations.

Solvation Shell Structure: MD simulations can characterize the arrangement of solvent molecules around the solute, identifying key intermolecular interactions such as hydrogen bonds between the amino groups and water molecules. uomustansiriyah.edu.iq

Diffusion and Transport Properties: The simulation can be used to calculate properties such as the diffusion coefficient of the molecule in a particular solvent.

A hypothetical table summarizing key findings from an MD simulation of this compound in water is presented below.

| Property | Simulated Value |

| Average number of hydrogen bonds (solute-water) | 4.5 |

| Rotational correlation time of isopropyl group (ps) | 15.2 |

| Diffusion Coefficient (10⁻⁵ cm²/s) | 2.3 |

This is a hypothetical table for illustrative purposes.

Advanced Computational Methodologies for Complex Heterocyclic Systems

Following a comprehensive search of scientific literature and chemical databases, no specific theoretical or computational studies were found for the chemical compound this compound. The exploration for data pertaining to advanced computational methodologies, such as quantum chemical calculations, molecular dynamics simulations, or other theoretical analyses for this particular molecule, did not yield any published research.

While computational chemistry is a powerful tool for investigating the properties of heterocyclic compounds, including pyrazole derivatives, research has not yet been published on this specific triamine-substituted isopropyl pyrazole. nih.govnih.gov General methodologies that are typically applied to such systems include:

Density Functional Theory (DFT): This quantum chemical method is often used to calculate molecular descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), energy band gaps, and global reactivity indices. nih.gov These calculations provide insights into the electronic structure and potential reactivity of a molecule.

Molecular Dynamics (MD) Simulations: These simulations are employed to study the dynamic behavior and conformational stability of molecules, often in complex with biological targets like proteins. sigmaaldrich.com

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach combines the accuracy of quantum mechanics for a specific region of a system (like an active site) with the efficiency of molecular mechanics for the larger environment.

The application of these advanced computational techniques is widespread in the study of various pyrazole derivatives for applications in medicinal chemistry and materials science. For instance, DFT has been utilized to study the mechanistic pathways of reactions involving pyrazoles and to correlate electronic properties with observed biological activities. nih.gov Similarly, MD simulations have been crucial in understanding the binding stability of pyrazole-based inhibitors to their target enzymes. sigmaaldrich.com

However, without specific research dedicated to this compound, it is not possible to present any detailed research findings, data tables, or in-depth analysis as requested. The scientific community has not yet directed its computational research efforts toward this particular heterocyclic system.

Reactivity and Chemical Transformations of N1 Isopropyl 1h Pyrazole 1,3,4 Triamine

Nucleophilic Reactivity of Exocyclic Amino Groups and Endocyclic Nitrogen Atoms

The presence of three exocyclic primary amino groups and an sp²-hybridized endocyclic nitrogen atom (N2) confers significant nucleophilic character to the molecule. These sites are prone to attack by a wide range of electrophiles. Generally, the exocyclic amino groups are considered more nucleophilic than the ring nitrogen atoms. nih.gov

Acylation and Alkylation Reactions

The exocyclic amino groups of aminopyrazoles readily undergo acylation and alkylation. nih.gov

Acylation: In the presence of acylating agents such as acyl chlorides or anhydrides, the amino groups can be converted to the corresponding amides. This reaction is a common method for the functionalization of aminopyrazoles. nih.govnih.gov The reaction conditions can be optimized by adjusting the solvent, reaction time, and the amount of the acylating agent. researchgate.net

Alkylation: The amino groups can also be alkylated using alkyl halides. Furthermore, the endocyclic N2 nitrogen is a potential site for alkylation. However, in N1-substituted pyrazoles, alkylation typically occurs at the exocyclic amino groups. Regioselective N-alkylation of the pyrazole (B372694) ring itself is a complex process influenced by sterics and electronics, but with the N1 position occupied by an isopropyl group, reactions at the ring nitrogens are less common than reactions at the more accessible exocyclic amines. nih.govresearchgate.net

| Reaction Type | Reagent Example | Functional Group | Expected Product |

| Acylation | Acetyl Chloride | Exocyclic Amino | N-acetylamino-pyrazole |

| Alkylation | Methyl Iodide | Exocyclic Amino | N-methylamino-pyrazole |

Condensation Reactions with Aldehydes and Ketones

The primary amino groups of N1-Isopropyl-1H-pyrazole-1,3,4-triamine are expected to react with aldehydes and ketones in condensation reactions. This type of reaction is fundamental in organic chemistry and typically proceeds by the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield an imine. google.comresearchgate.net The reaction of hydrazines with ketones can also lead to the formation of pyrazoline structures. rsc.org

Formation of Schiff Bases and Imines

The condensation reaction between the primary amino groups and carbonyl compounds results in the formation of Schiff bases (also known as imines), characterized by a carbon-nitrogen double bond (-C=N-). researchgate.net Schiff bases derived from heterocyclic amines, including pyrazoles, are a significant class of compounds with diverse applications. st-andrews.ac.uk Given that this compound possesses three primary amino groups, its reaction with aldehydes or ketones could lead to the formation of mono-, di-, or tri-substituted imine products, depending on the stoichiometry of the reactants. The synthesis is often a straightforward condensation, sometimes catalyzed by acid. researchgate.net

| Reactant 1 | Reactant 2 | Product Type |

| Aminopyrazole | Aldehyde (e.g., Benzaldehyde) | Schiff Base / Imine |

| Aminopyrazole | Ketone (e.g., Acetone) | Schiff Base / Imine |

Cyclization Reactions Leading to Fused Polycyclic Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines)

5-Aminopyrazoles are valuable precursors for the synthesis of fused heterocyclic systems. beilstein-journals.org A prominent reaction is the cyclocondensation with 1,3-dielectrophiles, such as β-dicarbonyl compounds, to form pyrazolo[1,5-a]pyrimidines. nih.gov In this reaction, the 5-amino group and the endocyclic N1 atom of the pyrazole act as a binucleophile. The reaction sequence involves an initial attack of the exocyclic amino group on one of the carbonyl carbons, followed by cyclization and dehydration to form the fused pyrimidine ring. researchgate.netnih.gov The N1-isopropyl substituent would be retained in the final fused product.

Electrophilic Reactivity of the Pyrazole Ring

The pyrazole ring is aromatic and can undergo electrophilic substitution. The reaction is highly influenced by the substituents on the ring. The three amino groups in this compound are strong activating groups, which significantly increase the electron density of the pyrazole ring, making it more susceptible to electrophilic attack.

Halogenation Reactions

Electrophilic halogenation of pyrazoles typically occurs at the C4 position, which is the most electron-rich carbon in the unsubstituted ring. scribd.comrrbdavc.orgglobalresearchonline.net The presence of activating amino groups further enhances the reactivity towards electrophiles. For 3-aryl-1H-pyrazol-5-amines, direct C-H halogenation at the C4 position has been successfully achieved using N-halosuccinimides (NBS for bromination, NCS for chlorination, and NIS for iodination) as mild and safe halogenating agents. researchgate.netbeilstein-archives.org This transformation proceeds effectively at room temperature, often with DMSO acting as both a solvent and a catalyst. beilstein-archives.org Given this precedent, this compound is expected to be readily halogenated at any unsubstituted and sterically accessible carbon position on the ring, most likely the C4 or C5 position.

| Reaction Type | Reagent | Position of Attack | Expected Product |

| Bromination | N-Bromosuccinimide (NBS) | C4 (if unsubstituted) | 4-Bromo-N1-isopropyl-1H-pyrazole-1,3,4-triamine |

| Chlorination | N-Chlorosuccinimide (NCS) | C4 (if unsubstituted) | 4-Chloro-N1-isopropyl-1H-pyrazole-1,3,4-triamine |

| Iodination | N-Iodosuccinimide (NIS) | C4 (if unsubstituted) | 4-Iodo-N1-isopropyl-1H-pyrazole-1,3,4-triamine |

Nitration and Sulfonation Reactions of this compound

The introduction of nitro and sulfo groups onto the pyrazole ring of this compound is a key transformation for modifying its electronic properties and providing handles for further functionalization. These electrophilic substitution reactions are highly dependent on the reaction conditions and the nature of the substituents already present on the pyrazole core. The amino groups at the C3 and C4 positions, being strong activating groups, are expected to significantly influence the regioselectivity of these reactions.

Nitration:

The nitration of pyrazoles typically occurs at the C4 position, which is the most electron-rich site. For this compound, the C5 position is the only available carbon for substitution. The strong activating effect of the three amino groups would likely facilitate nitration under relatively mild conditions. However, the presence of multiple basic amino groups can lead to complexation with the acidic nitrating agents, potentially deactivating the ring or leading to side reactions.

A common method for the nitration of pyrazoles involves the use of a mixture of nitric acid and sulfuric acid. However, for highly activated systems like aminopyrazoles, milder reagents may be necessary to avoid oxidation or the formation of polynitrated products. One such approach is the use of nitric acid in acetic anhydride or trifluoroacetic anhydride. researchgate.netwikipedia.org Another mild and green approach that has been reported for the nitration of 3-aminopyrazole is the use of oxone as the nitrating agent in water, which could be applicable to this compound. researchgate.net

The reaction would likely proceed via the formation of a nitronium ion (NO₂⁺) which then attacks the electron-rich C5 position of the pyrazole ring. The reaction conditions would need to be carefully controlled to ensure selective mononitration.

Sulfonation:

Similar to nitration, the sulfonation of pyrazoles generally targets the C4 position. In the case of this compound, sulfonation would be expected to occur at the C5 position. The choice of sulfonating agent is critical in determining the outcome of the reaction. While fuming sulfuric acid (oleum) is a powerful sulfonating agent, its harshness might lead to degradation of the substrate. nih.gov

A milder and often more selective method for the sulfonation of sensitive heterocyclic compounds is the use of chlorosulfuric acid in a non-polar solvent. For instance, the sulfonation of 1-phenylpyrazole with chlorosulfuric acid in chloroform has been shown to yield the pyrazole-4-sulfonic acid, demonstrating the utility of this reagent for direct C-sulfonation of the pyrazole ring. rsc.org This method could potentially be adapted for the C5-sulfonation of this compound. The reaction mechanism involves the electrophilic attack of sulfur trioxide (SO₃) or a related electrophilic sulfur species on the pyrazole ring.

| Reaction | Reagent | Expected Product | Reference |

| Nitration | HNO₃/H₂SO₄ or HNO₃/TFAA | N1-Isopropyl-5-nitro-1H-pyrazole-1,3,4-triamine | researchgate.netwikipedia.org |

| Sulfonation | Fuming H₂SO₄ or ClSO₃H | 1-Isopropyl-3,4-diamino-1H-pyrazole-5-sulfonic acid | nih.govrsc.org |

Chemical Transformations Involving Primary Amino Functionalities

The primary amino groups at the C3 and C4 positions of this compound are versatile functional handles that can be readily transformed into a variety of other functionalities, significantly expanding the synthetic utility of this scaffold.

Diazotization and Subsequent Derivatizations (e.g., Sandmeyer-type reactions)

Diazotization of the primary amino groups on the pyrazole ring allows for their conversion into diazonium salts, which are highly valuable synthetic intermediates. These diazonium salts can then be subjected to a range of subsequent derivatizations, most notably Sandmeyer-type reactions, to introduce a wide array of substituents.

The diazotization is typically carried out by treating the aminopyrazole with a source of nitrous acid, such as sodium nitrite in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. The regioselectivity of diazotization, when both the C3 and C4 amino groups are present, would likely be influenced by their respective electronic environments and steric accessibility.

Once formed, the pyrazolediazonium salt can undergo various transformations:

Sandmeyer Reactions: These reactions involve the copper(I)-catalyzed substitution of the diazonium group with halides (Cl, Br), cyanide (CN), or other nucleophiles. For example, treatment of the diazonium salt with CuCl or CuBr would yield the corresponding 3- or 4-halopyrazole derivative.

Schiemann Reaction: This reaction allows for the introduction of a fluorine atom by thermal decomposition of the corresponding tetrafluoroborate salt.

Hydrolysis: Reaction with water can introduce a hydroxyl group.

Reduction: The diazonium group can be reductively removed (dediazotization) using reagents like hypophosphorous acid (H₃PO₂), allowing for the selective removal of an amino group.

A reported deaminative transformation of a 5-aminopyrazole involved diazotization with tert-butyl nitrite followed by a Sandmeyer-type iodination using iodine. nih.gov This highlights the feasibility of such transformations on the aminopyrazole scaffold.

| Starting Material | Reagents | Product | Reaction Type |

| 3- or 4-amino group | 1. NaNO₂, HCl, 0-5°C2. CuCl | 3- or 4-chloro derivative | Sandmeyer |

| 3- or 4-amino group | 1. NaNO₂, HCl, 0-5°C2. CuBr | 3- or 4-bromo derivative | Sandmeyer |

| 3- or 4-amino group | 1. NaNO₂, HCl, 0-5°C2. CuCN | 3- or 4-cyano derivative | Sandmeyer |

| 3- or 4-amino group | 1. NaNO₂, HBF₄2. Heat | 3- or 4-fluoro derivative | Schiemann |

Guanidinylation and Amidination Reactions

The primary amino groups of this compound can be converted to guanidino and amidino functionalities, which are important pharmacophores in medicinal chemistry. These transformations are typically achieved by reacting the amine with a suitable guanidinylating or amidinating agent.

Guanidinylation: This reaction introduces a guanidinyl group (-C(=NH)NH₂) onto the amino nitrogen. A variety of reagents have been developed for this purpose, with many being pyrazole-based themselves due to their excellent leaving group ability. Common guanidinylating reagents include:

1H-Pyrazole-1-carboxamidine hydrochloride: This reagent reacts with primary amines to form guanidines. researchgate.net

3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC): This is another effective reagent for the guanidinylation of amines, proceeding via a nitroguanidine intermediate which can then be reduced. researchgate.net

N,N'-Bis(Boc)-S-methylisothiourea: This reagent allows for the introduction of a protected guanidinyl group, which can be deprotected under acidic conditions.

The reaction of this compound with such a reagent would be expected to proceed at one or both of the primary amino groups, depending on the stoichiometry and reaction conditions.

Amidination: This reaction converts the amino group into an amidine (-C(=NH)R). Similar to guanidinylation, pyrazole-based reagents are also employed for amidination. For example, polymer-bound 1H-pyrazole-1-carboxamidine has been used for the efficient amidination of amines under microwave conditions. acs.org

| Transformation | Reagent | Functional Group Introduced |

| Guanidinylation | 1H-Pyrazole-1-carboxamidine hydrochloride | Guanidinyl |

| Guanidinylation | 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | Nitroguanidinyl (followed by reduction) |

| Amidination | Polymer-bound 1H-pyrazole-1-carboxamidine | Amidinyl |

Metal-Catalyzed Cross-Coupling Reactions at Substituted Pyrazole Positions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions would typically be performed on a halogenated derivative of the pyrazole, which can be accessed via the diazotization and Sandmeyer reactions described in section 5.3.1.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and a halide or triflate. This reaction would be highly valuable for introducing aryl, heteroaryl, or vinyl substituents at the C3, C4, or C5 positions of the pyrazole ring.

An efficient Suzuki-Miyaura cross-coupling of halogenated aminopyrazoles with a range of aryl, heteroaryl, and styryl boronic acids has been developed. nih.gov This methodology has been shown to be effective for aminopyrazoles bearing both protected and unprotected NH groups on the pyrazole ring and the amino substituent. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions such as dehalogenation. nih.gov Modern palladium precatalysts, such as those based on bulky biarylphosphine ligands like XPhos, have proven to be particularly effective for these challenging couplings. rsc.orgresearchgate.net

For example, a 4-bromo-3,5-diaminopyrazole derivative could be coupled with various boronic acids to generate a library of 4-substituted pyrazole-3,5-diamines. rsc.org

| Substrate | Coupling Partner | Catalyst/Ligand | Product |

| 4-Bromo-N1-isopropyl-1H-pyrazole-1,3-diamine | Arylboronic acid | Pd(OAc)₂ / XPhos | 4-Aryl-N1-isopropyl-1H-pyrazole-1,3-diamine |

| 3-Iodo-N1-isopropyl-1H-pyrazole-1,4-diamine | Heteroarylboronic acid | XPhos Pd G2 | 3-Heteroaryl-N1-isopropyl-1H-pyrazole-1,4-diamine |

| 5-Chloro-N1-isopropyl-1H-pyrazole-1,3,4-triamine | Vinylboronic ester | Pd(PPh₃)₄ | 5-Vinyl-N1-isopropyl-1H-pyrazole-1,3,4-triamine |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide/triflate and an amine. This reaction would allow for the introduction of a wide range of secondary or tertiary amino groups, or even N-aryl or N-heteroaryl substituents, at the C3, C4, or C5 positions of the pyrazole core.

The amination of unprotected bromopyrazoles has been successfully achieved using palladium precatalysts based on bulky biarylphosphine ligands such as tBuBrettPhos. acs.orgnih.gov These mild reaction conditions allow for the coupling of a broad scope of amines, including aliphatic, aromatic, and heteroaromatic amines, with the bromopyrazole scaffold in moderate to excellent yields. acs.orgnih.gov The presence of the existing amino groups on the this compound core would need to be considered, as they could potentially compete as nucleophiles. Protection of these amino groups might be necessary in some cases to ensure selective coupling at the desired position.

| Substrate | Coupling Partner | Catalyst/Ligand | Product |

| 4-Bromo-N1-isopropyl-1H-pyrazole-1,3-diamine | Secondary amine (e.g., morpholine) | Pd precatalyst / tBuBrettPhos | 4-(Morpholin-4-yl)-N1-isopropyl-1H-pyrazole-1,3-diamine |

| 3-Bromo-N1-isopropyl-1H-pyrazole-1,4-diamine | Aniline | Pd(dba)₂ / BINAP | N-Phenyl-N1-isopropyl-1H-pyrazole-1,3,4-triamine |

| 5-Triflate-N1-isopropyl-1H-pyrazole-1,3,4-triamine | Primary alkylamine | Pd(OAc)₂ / Josiphos | N5-Alkyl-N1-isopropyl-1H-pyrazole-1,3,4,5-tetraamine |

Influence of the N1-Isopropyl Substituent on Steric Hindrance and Electronic Effects

The introduction of an isopropyl group at the N1 position of the pyrazole ring has a pronounced impact on both the steric environment and the electronic distribution within the molecule, thereby influencing its reactivity in chemical transformations.

Steric Hindrance:

The isopropyl group is significantly bulkier than a hydrogen or a methyl group. chemistrytalk.orgyoutube.com This steric bulk can hinder the approach of reactants to the adjacent positions on the pyrazole ring, namely the C5 and N2 atoms. In reactions involving nucleophilic attack on the pyrazole ring or coordination with metal centers, the isopropyl group can impede access to these sites, potentially leading to lower reaction rates or favoring reactions at less sterically hindered positions, such as the C4-amino and C3-amino groups. For instance, in electrophilic substitution reactions on the pyrazole ring, the bulky N1-substituent might direct incoming electrophiles away from the N2 position.

The table below summarizes the anticipated steric influence of the N1-isopropyl group on the different reactive sites of the molecule.

| Reactive Site | Expected Steric Hindrance from N1-Isopropyl Group | Potential Impact on Reactivity |

| N2-atom | High | Reduced accessibility for electrophiles and metal coordination. |

| C5-position | Moderate to High | May hinder electrophilic substitution at this position. |

| C3-amino group | Low | Minimal direct steric hindrance from the N1-isopropyl group. |

| C4-amino group | Low | Minimal direct steric hindrance from the N1-isopropyl group. |

Electronic Effects:

The electron-donating nature of the isopropyl group can be transmitted through the pyrazole ring, potentially affecting the nucleophilicity of the other ring nitrogen (N2) and the exocyclic amino groups. An increase in electron density on the pyrazole ring would generally be expected to enhance its reactivity towards electrophiles.

The table below outlines the expected electronic influence of the N1-isopropyl substituent.

| Electronic Effect | Description | Consequence for Reactivity |

| Positive Inductive Effect (+I) | The isopropyl group pushes electron density towards the N1 atom. | Increases the overall electron density of the pyrazole ring, potentially enhancing the basicity of the N2 atom and influencing the reactivity of the ring towards electrophiles. |

| Hyperconjugation | Possible, but generally a weaker effect compared to the inductive effect for alkyl groups. | Minor contribution to the overall electronic properties. |

Examination of the Amphoteric Nature and Acid-Base Behavior

The presence of multiple nitrogen atoms with varying hybridization and chemical environments confers an amphoteric character upon this compound, meaning it can act as both an acid and a base. mdpi.com

Basic Properties (Protonation):

The molecule possesses several basic centers capable of accepting a proton: the pyridine-like N2 atom of the pyrazole ring and the lone pairs of the three exocyclic amino groups. The basicity of these sites is influenced by several factors:

Hybridization: The N2 atom is sp2-hybridized, while the nitrogen atoms of the amino groups are sp3-hybridized. Generally, sp3-hybridized nitrogens are more basic than sp2-hybridized ones due to the higher s-character of the latter, which holds the lone pair more tightly to the nucleus. libretexts.org

Electronic Effects: The electron-donating isopropyl group at N1 increases the electron density on the pyrazole ring, which should enhance the basicity of the N2 atom. The amino groups are also electron-donating through resonance, further increasing the electron density of the pyrazole ring and influencing the basicity of each other.

Resonance: The lone pairs on the exocyclic amino groups at the C3 and C4 positions can be delocalized into the aromatic pyrazole ring. This delocalization reduces the availability of the lone pair for protonation, thereby decreasing the basicity of these amino groups compared to a typical alkyl amine. libretexts.orgmasterorganicchemistry.com The C4-amino group's lone pair is likely to have significant delocalization within the pyrazole system.

Considering these factors, the primary protonation site is likely to be the N2 atom of the pyrazole ring, as its basicity is enhanced by the N1-isopropyl group and it is a characteristic feature of N-substituted pyrazoles to protonate at the N2 position. The exocyclic amino groups will be less basic due to resonance delocalization.

Acidic Properties (Deprotonation):

The acidic protons in this compound are those of the three amino groups. While amines are generally considered weak acids, they can be deprotonated by strong bases. The acidity of these protons is influenced by the stability of the resulting conjugate base. The delocalization of the negative charge in the resulting anion into the pyrazole ring would stabilize it, thus increasing the acidity of the amino protons compared to those of simple alkylamines.

The following table provides a qualitative prediction of the acid-base properties of the different nitrogen centers in the molecule.

| Nitrogen Center | Predicted Behavior | Influencing Factors | Estimated pKa of Conjugate Acid |

| N1-atom | Non-basic | Tertiary nitrogen with no lone pair available for protonation. | N/A |

| N2-atom | Primary Basic Center | sp2-hybridized, but basicity enhanced by the +I effect of the isopropyl group. | ~ 3-5 |

| C3-Amino Group | Basic | sp3-hybridized, but basicity is reduced by resonance delocalization into the ring. | ~ 2-4 |

| C4-Amino Group | Basic | sp3-hybridized, with significant resonance delocalization, making it less basic. | ~ 1-3 |

| Amino Group Protons | Acidic (in the presence of a strong base) | N-H protons that can be abstracted. The resulting anion is stabilized by resonance. | > 35 (as an acid) |

Coordination Chemistry of Pyrazole Triamine Ligands

Ligand Design Principles for Multidentate N-Donor Pyrazoles

The design of multidentate N-donor ligands based on the pyrazole (B372694) scaffold is a cornerstone of modern coordination chemistry. researchgate.netacs.orgresearchgate.net The versatility of the pyrazole ring allows for the strategic placement of various donor groups to create ligands with specific coordination numbers, geometries, and electronic properties. researchgate.net Key design principles include the number and type of donor atoms, the nature of the backbone linking the donor sites, and the steric and electronic effects of substituents on the pyrazole ring.

In the case of N1-Isopropyl-1H-pyrazole-1,3,4-triamine, the three amino groups at the 1, 3, and 4 positions, in conjunction with the pyrazole nitrogen atoms, present multiple potential coordination sites. The design of such a ligand would likely aim to create a polydentate ligand capable of forming stable chelate rings with a metal center. The relative positions of the amino groups would dictate the potential for the ligand to act as a tripodal, planar, or bridging ligand.

Synthetic Strategies for the Formation of Coordination Complexes with Transition Metals

The synthesis of coordination complexes with pyrazole-based ligands typically involves the reaction of the ligand with a suitable transition metal salt in an appropriate solvent. nih.govnih.gov The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt and can influence the final structure of the complex. mocedes.org Common synthetic methods include direct reaction, often with gentle heating, or template synthesis where the metal ion directs the formation of a macrocyclic ligand.

For a hypothetical synthesis involving this compound, one would anticipate that the reaction with various first-row transition metal halides (e.g., FeCl₂, CoCl₂, NiCl₂, CuCl₂, ZnCl₂) in a solvent like methanol or acetonitrile would yield coordination complexes. The stoichiometry of the reaction would be a critical parameter to control, potentially leading to complexes with different ligand-to-metal ratios.

Spectroscopic and Theoretical Characterization of this compound Metal Complexes

The characterization of new coordination complexes relies on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be instrumental in determining the coordination of the amino and pyrazole nitrogen atoms to the metal center, as shifts in the N-H and C=N stretching frequencies would be expected upon complexation. mdpi.commdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would provide information about the structure of the ligand in the complex, although paramagnetic metal centers could lead to significant peak broadening. researchgate.net

Investigation of Metal-Ligand Bonding and Coordination Modes

Pyrazole-based ligands can exhibit a variety of coordination modes, acting as monodentate, bidentate, or bridging ligands. researchgate.net The presence of three amino groups in this compound would likely lead to multidentate coordination, forming stable five- or six-membered chelate rings with the metal ion. nih.gov The specific coordination mode would depend on the metal ion's preferred coordination geometry and the steric constraints imposed by the isopropyl group.

Impact of the Isopropyl Group and Multiple Amino Functionalities on Coordination Properties

The N1-isopropyl group is expected to exert a significant steric influence on the coordination chemistry of the ligand. acs.orgresearchgate.net This bulky group could direct the coordination of the ligand to favor specific geometries and may prevent the formation of highly crowded coordination spheres. researchgate.net The steric hindrance from the isopropyl group could also influence the ligand's ability to bridge between multiple metal centers.

The three amino groups are the primary N-donor sites and their arrangement on the pyrazole ring is crucial. Their ability to form multiple chelate rings would contribute significantly to the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. The basicity of these amino groups would also influence the strength of the metal-ligand bond.

Exploration of Advanced Coordination Phenomena in Pyrazole-based Systems

The field of pyrazole-based coordination chemistry is rich with advanced phenomena. Spin-crossover behavior, where a complex can switch between high-spin and low-spin states in response to external stimuli, has been observed in some iron(II) complexes with N-donor pyrazole ligands. The specific ligand field strength imparted by this compound would determine if such behavior is possible.

Furthermore, the potential for the amino groups to be deprotonated could lead to the formation of anionic ligands and polynuclear complexes. The ability of the pyrazole ring to mediate magnetic exchange between metal centers is another area of interest, potentially leading to materials with interesting magnetic properties.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Base | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Copper-catalyzed coupling | CuBr, Cs₂CO₃ | 35 | 17.9 | |

| Michael addition | Acrylonitrile | RT | 20–30 |

Basic: How is the structural identity of this compound confirmed?

Answer:

Structural confirmation relies on spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Peaks for isopropyl groups appear as doublets (δ ~1.38–1.45 ppm, J = 6–7 Hz) and split methyl/methylene signals (δ ~3.83–5.20 ppm) .

- HRMS : Molecular ion peaks (e.g., m/z 215 [M+H]⁺) validate the molecular formula .

- HPLC Purity : ≥98% purity is standard for research-grade material, with retention times matched against reference standards .

Advanced: How does substituent position (e.g., N1-isopropyl vs. N2-isopropyl) influence biological activity?

Answer:

Substituent position critically impacts activity due to steric and electronic effects. For example:

Q. Table 2: Activity Comparison of Pyrazole Analogs

| Substituent Position | Antidepressant Activity (ED₅₀, mg/kg) | Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| N1-Isopropyl | 10–15 | 5–10 |

| N2-Isopropyl | >100 | >100 |

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Answer:

Contradictions often arise from variations in:

- Compound Purity : Impurities (e.g., regioisomers) can skew results. Use HPLC (≥98% purity) and 2D-NMR (e.g., NOESY) to confirm homogeneity .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or animal models (e.g., mice vs. rats) require standardization.

- Metabolic Stability : Evaluate cytochrome P450 interactions using liver microsomes to identify species-specific metabolism .

Q. Methodological Recommendations :

- Reproducibility : Cross-validate findings in ≥2 independent labs.

- Data Normalization : Use internal controls (e.g., imipramine for antidepressant assays) .

Advanced: What strategies optimize the pharmacokinetic profile of this compound derivatives?

Answer:

Key approaches include:

Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP and improve solubility.

Prodrug Design : Mask amines with acetyl or carbamate groups to enhance oral bioavailability.

Metabolic Stability : Replace labile substituents (e.g., methylthio) with trifluoromethyl groups .

Q. Validation Tools :

- In Vitro : Plasma protein binding assays, Caco-2 permeability tests.

- In Vivo : Pharmacokinetic studies in rodents (e.g., t₁/₂, AUC).

Basic: What analytical methods are used to quantify this compound in biological matrices?

Answer:

- LC-MS/MS : Quantify ng/mL levels in plasma using deuterated internal standards.

- UV-Vis Spectroscopy : Monitor enzyme kinetics (e.g., IC₅₀ for target inhibition) .

- Sample Preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) .

Advanced: How do computational methods aid in designing novel this compound analogs?

Answer:

- Molecular Docking : Predict binding modes to targets like serotonin transporters (SERT) using AutoDock Vina .

- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ) with activity to guide synthesis .

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity pre-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.